8-Bromo-1,7-naphthyridine
Overview
Description
8-Bromo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 8th position of the naphthyridine ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
It’s known that naphthyridines, the class of compounds to which 8-bromo-1,7-naphthyridine belongs, have a wide range of pharmacological activities . They are used in the treatment of several human diseases and have applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
For instance, in their anticancer role, they may interact with cancer cell lines, leading to cell death .
Biochemical Pathways
Given the broad range of activities associated with naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the pharmacological activities associated with naphthyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
8-Bromo-1,7-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase (InhA), which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to the potential use of this compound as an anti-tubercular agent. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of various genes. In terms of cellular metabolism, this compound has been found to interfere with metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of enoyl-ACP reductase (InhA), inhibiting its activity and thereby disrupting fatty acid biosynthesis . This binding interaction is facilitated by the bromine atom at the 8th position, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Studies have shown that this compound remains stable under inert atmosphere at temperatures between 2-8°C . Over time, the compound’s effects on cellular function may also change, with long-term exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with off-target proteins and enzymes, leading to cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid biosynthesis. This compound interacts with enzymes such as enoyl-ACP reductase (InhA), inhibiting its activity and thereby disrupting the biosynthesis of fatty acids . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be highly permeable across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound has been observed to localize to specific compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . The localization of this compound to these compartments is facilitated by targeting signals that direct the compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,7-naphthyridine can be achieved through several methods. One common approach involves the bromination of 1,7-naphthyridine. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or under mild heating conditions to yield this compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 8-azido-1,7-naphthyridine, 8-thio-1,7-naphthyridine, or 8-alkoxy-1,7-naphthyridine can be formed.
Coupling Products: Products with new carbon-carbon bonds, such as 8-aryl-1,7-naphthyridine or 8-vinyl-1,7-naphthyridine.
Reduction Products: 1,7-naphthyridine without the bromine atom.
Scientific Research Applications
8-Bromo-1,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It acts as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Agricultural Chemistry: It is explored for its potential use in agrochemicals as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8. It has similar biological activities but different reactivity due to the position of the nitrogen atoms.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
1,5-Naphthyridine: Features nitrogen atoms at positions 1 and 5.
Uniqueness of 8-Bromo-1,7-naphthyridine
This compound is unique due to the presence of the bromine atom at the 8th position, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.
Properties
IUPAC Name |
8-bromo-1,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718198 | |
Record name | 8-Bromo-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-72-7 | |
Record name | 8-Bromo-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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